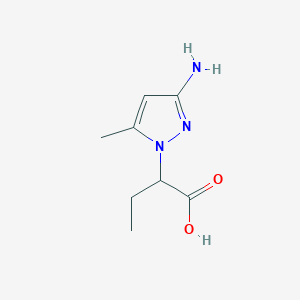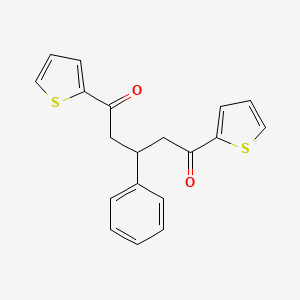
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione (PTPD) is a compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of chelating agents and has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is not fully understood. However, it has been proposed that 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione exerts its biological activities through the chelation of metal ions. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been found to form stable complexes with metal ions such as copper, iron, and zinc, which are involved in various biological processes. By chelating these metal ions, 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione may modulate their biological activities and exert its biological effects.
Biochemical and Physiological Effects:
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been found to possess a wide range of biochemical and physiological effects. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been shown to possess potent antioxidant activity, which may protect cells from oxidative stress and prevent the development of various diseases. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has also been found to possess anti-inflammatory activity, which may reduce inflammation and prevent the development of various inflammatory diseases. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been shown to possess anticancer activity, which may inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is also relatively easy to handle and can be stored for long periods without significant degradation. However, 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has some limitations for lab experiments. It is a highly reactive compound and can form complexes with metal ions present in the lab environment. This can interfere with the results of experiments and make it difficult to interpret the data.
Orientations Futures
There are several future directions for the study of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione. One of the most promising directions is the development of new drugs based on 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been found to possess potent antioxidant, anti-inflammatory, and anticancer activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Another future direction is the study of the mechanism of action of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione. Further research is needed to fully understand how 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione exerts its biological effects and how it interacts with metal ions. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is also an important future direction. Understanding how 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is metabolized and excreted from the body and how it interacts with other drugs is essential for the development of new drugs based on 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione.
Conclusion:
In conclusion, 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is a compound that has been extensively studied for its potential applications in various scientific fields. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been found to possess potent antioxidant, anti-inflammatory, and anticancer activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is a stable compound that can be easily synthesized in large quantities, but it has some limitations for lab experiments. Further research is needed to fully understand the mechanism of action of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione and to develop new drugs based on this compound.
Méthodes De Synthèse
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2-thiophenecarboxaldehyde and 1,3-diphenyl-2-propen-1-one in the presence of a base. The reaction yields 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione as a yellow crystalline solid with a high yield. Other methods that have been reported for the synthesis of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione include the reaction between 2-thiophenecarboxaldehyde and 1,5-diphenyl-1,4-pentadiene-3-one and the reaction between 2-thiophenecarboxaldehyde and 1,3-diphenyl-2-buten-1-one.
Applications De Recherche Scientifique
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is in the field of medicinal chemistry. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been found to possess potent antioxidant and anti-inflammatory activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has also been found to possess anticancer activity and has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
3-phenyl-1,5-dithiophen-2-ylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2S2/c20-16(18-8-4-10-22-18)12-15(14-6-2-1-3-7-14)13-17(21)19-9-5-11-23-19/h1-11,15H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWSWAWYINPDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)CC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



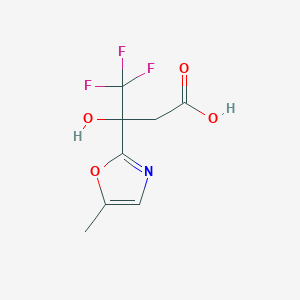
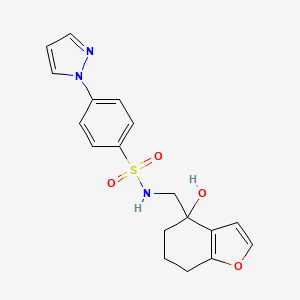
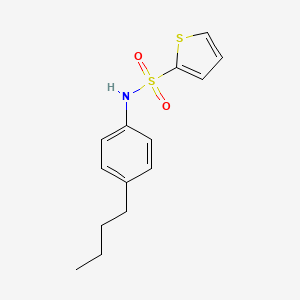

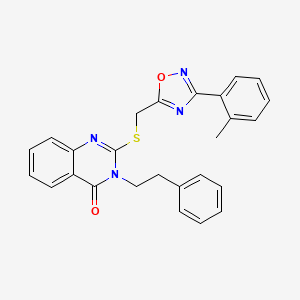
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-naphthalen-1-ylacetamide;hydrochloride](/img/structure/B2980845.png)
![Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2980846.png)
![8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980849.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B2980850.png)
